![molecular formula C15H27ClN2O3 B7928449 [2-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7928449.png)
[2-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-acetylamino group, a cyclohexyl ring, and a carbamic acid tert-butyl ester moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chloro-acetylamino Intermediate: The initial step involves the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions to form the chloro-acetylamino intermediate.
Introduction of the Ethyl Group: The chloro-acetylamino intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethyl group, forming the ethyl-carbamic acid intermediate.
Esterification: Finally, the ethyl-carbamic acid intermediate is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloro-acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydroxyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry:
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-acetylamino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
- [2-(2-Bromo-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
- [2-(2-Iodo-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
- [2-(2-Fluoro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Comparison:
- Uniqueness: The chloro group in [2-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester provides distinct reactivity compared to its bromo, iodo, and fluoro counterparts. The chloro derivative is often more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.
- Reactivity: The different halogen atoms (chloro, bromo, iodo, fluoro) influence the compound’s reactivity and stability, with the chloro derivative being a balanced choice for various synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)amino]cyclohexyl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-5-18(14(20)21-15(2,3)4)12-9-7-6-8-11(12)17-13(19)10-16/h11-12H,5-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVAVQGHIRABDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)CCl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
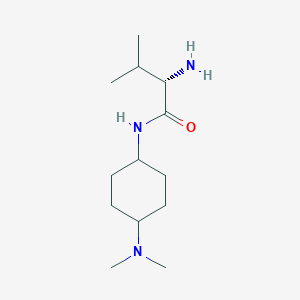
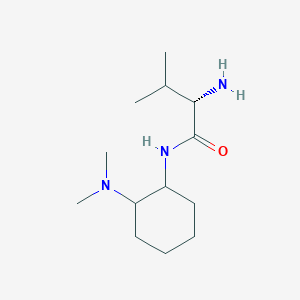
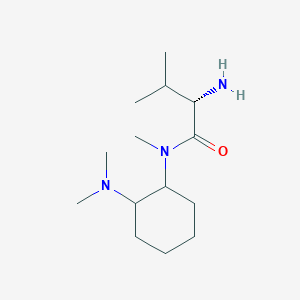
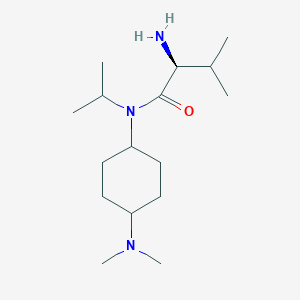
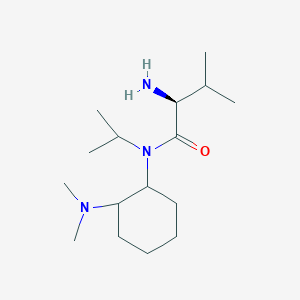
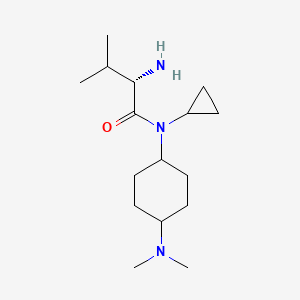
![{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928410.png)
![[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7928425.png)
![Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7928429.png)
![Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7928434.png)
![[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7928437.png)
![[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7928448.png)
![[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7928457.png)
![[2-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7928465.png)
